1-Propanone, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

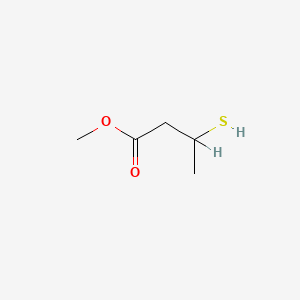

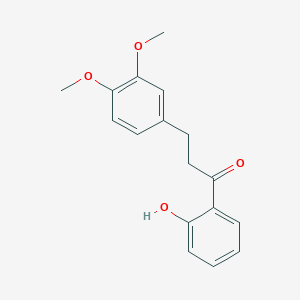

1-Propanone, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-, also known as 2-hydroxy-3,4-dimethoxyphenyl propanone (HDMPP), is an organic compound belonging to the class of phenylpropanones. It is a colorless, volatile liquid with a sweet, fruity odor. HDMPP is primarily used as a synthetic intermediate in the production of various pharmaceuticals and other chemicals. It has also been used in research applications for the study of enzyme-catalyzed reactions, as well as for the development of new catalysts and other catalytic systems.

Aplicaciones Científicas De Investigación

Formation and Acid Treatment of Lignin

Studies have demonstrated the formation of compounds closely related to "1-Propanone, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-" during the acid treatment of birch lignin. Acid treatment (refluxing with 0.1 M HBr in dioxane-water) of specific propanediols yields 1,2-diaryl-1-propanones as major products. This suggests these compounds originate from lignin structures, highlighting their significance in understanding lignin chemistry and potentially aiding in lignin valorization efforts (Li, Lundquist, & Stenhagen, 1996).

Photophysical Studies

In photophysical studies, substituted 1,2-diarylethenes, which share structural similarities with "1-Propanone, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-," exhibit unique absorption and fluorescence properties. These studies help understand the molecular behavior in different solvents and could inform the design of materials with specific optical properties (Singh & Kanvah, 2001).

Synthesis Improvement

Research has also focused on improving the synthesis of compounds related to "1-Propanone, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-." An improved synthesis method for dihydroconiferyl alcohol and dihydrosinapyl alcohol from eugenol derivatives showcases advancements in synthesizing complex organic molecules efficiently and with higher yields (Pepper, Sundaram, & Dyson, 1971).

Lignin Degradation and Metabolism

The metabolism of lignin substructure model compounds by fungi, such as Coriolus versicolor, involves the cleavage of complex organic molecules, offering insights into the biological degradation of lignin. This research could contribute to the development of biotechnological methods for lignin valorization and the production of renewable chemicals (Kamaya & Higuchi, 1984).

Photophysical Investigation

The photophysical investigation of (D-π-A) DMHP dye, which includes the analysis of dipole moments, photochemical quantum yield, and fluorescence quantum yield, provides valuable data for understanding the electronic structure and reactivity of similar compounds. Such investigations are crucial for developing new materials for electronic and photonic applications (Asiri, Sobahi, Osman, & Khan, 2017).

Propiedades

IUPAC Name |

3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-20-16-10-8-12(11-17(16)21-2)7-9-15(19)13-5-3-4-6-14(13)18/h3-6,8,10-11,18H,7,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPCJRUZFNUAPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)C2=CC=CC=C2O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434637 |

Source

|

| Record name | 1-Propanone, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propanone, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)- | |

CAS RN |

86383-39-3 |

Source

|

| Record name | 1-Propanone, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353915.png)

![3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1353933.png)